molecular formula C10H12BrF B13174017 1-(3-Bromopropyl)-4-fluoro-2-methylbenzene

1-(3-Bromopropyl)-4-fluoro-2-methylbenzene

Cat. No.: B13174017
M. Wt: 231.10 g/mol
InChI Key: PDKRUBSDYTZLIB-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-fluoro-2-methylbenzene is an organic compound with the molecular formula C10H12BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group, a fluorine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopropyl)-4-fluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-fluoro-2-methylbenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as toluene or xylene and is often carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to accelerate the reaction and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 4-fluoro-2-methylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: The primary product is 4-fluoro-2-methylbenzene.

Scientific Research Applications

1-(3-Bromopropyl)-4-fluoro-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-fluoro-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic attack. The fluorine and methyl groups influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromopropyl)-4-fluoro-2-methylbenzene is unique due to the combination of bromine, fluorine, and methyl substituents on the benzene ring. This combination imparts distinct electronic and steric effects, making the compound valuable in various synthetic and research applications.

Properties

Molecular Formula

C10H12BrF

Molecular Weight

231.10 g/mol

IUPAC Name

1-(3-bromopropyl)-4-fluoro-2-methylbenzene

InChI

InChI=1S/C10H12BrF/c1-8-7-10(12)5-4-9(8)3-2-6-11/h4-5,7H,2-3,6H2,1H3

InChI Key

PDKRUBSDYTZLIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CCCBr

Origin of Product

United States

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